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Dual PARP EGFR ligand for PROTAC -

Dual PARP EGFR ligand for PROTAC

Catalog Number: EVT-12546649
CAS Number:
Molecular Formula: C53H56ClF2N9O8
Molecular Weight: 1020.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound known as the Dual Protein Degradation Targeting Chimera for Epidermal Growth Factor Receptor and Poly (ADP-ribose) Polymerase is a novel class of therapeutic agents designed to simultaneously target and degrade two distinct proteins involved in cancer progression. This innovative approach combines the principles of targeted protein degradation with dual ligand strategies, enhancing the efficacy of cancer treatments. The dual targeting mechanism aims to improve selectivity and reduce off-target effects compared to traditional small-molecule inhibitors.

Source and Classification

The Dual Protein Degradation Targeting Chimera is classified under proteolysis-targeting chimeras, commonly referred to as PROTACs. These compounds are bifunctional molecules that consist of three key components: a ligand that binds to the protein of interest (in this case, the Epidermal Growth Factor Receptor), a second ligand that binds to an E3 ubiquitin ligase (such as Cereblon or Von Hippel-Lindau), and a linker that connects these two ligands. This design allows for the formation of a ternary complex that facilitates the ubiquitination and subsequent degradation of the target proteins through the proteasome pathway .

Synthesis Analysis

Methods and Technical Details

The synthesis of Dual Protein Degradation Targeting Chimeras involves a convergent synthetic strategy that utilizes trifunctional natural amino acids as star-type core linkers. This method enables high synthetic efficiency by connecting two independent inhibitors with E3 ligands. For instance, gefitinib (an Epidermal Growth Factor Receptor inhibitor) and olaparib (a Poly (ADP-ribose) Polymerase inhibitor) are combined with E3 ligands to create novel dual PROTACs capable of degrading both targets simultaneously in cancer cells .

The synthesis typically follows these steps:

  1. Selection of Ligands: Identify high-affinity ligands for both the Epidermal Growth Factor Receptor and Poly (ADP-ribose) Polymerase.
  2. Linker Design: Develop a suitable linker that maintains the spatial orientation necessary for effective interaction with both targets.
  3. Conjugation: Use chemical reactions, such as amide bond formation, to connect the ligands via the linker.
  4. Purification and Characterization: Employ techniques like high-performance liquid chromatography and mass spectrometry to purify and confirm the structure of the synthesized compounds .
Molecular Structure Analysis

Structure and Data

The molecular structure of Dual Protein Degradation Targeting Chimeras typically features a central linker connecting two distinct ligands. The structural data reveal that these compounds adopt conformations that facilitate optimal binding to both the Epidermal Growth Factor Receptor and E3 ligase, promoting efficient ternary complex formation.

Key structural features include:

  • Core Linker: A trifunctional amino acid backbone allowing for spatial flexibility.
  • Ligand Orientation: The positioning of ligands is critical for effective engagement with both targets.
  • Stability Considerations: The design must ensure stability in biological environments to maintain efficacy over time .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing Dual Protein Degradation Targeting Chimeras primarily include:

  • Amide Coupling Reactions: Used to join the ligands with the linker, often employing coupling agents such as N,N'-dicyclohexylcarbodiimide.
  • Click Chemistry: Sometimes utilized for efficient conjugation without byproducts, enhancing yield and purity.
  • Purification Steps: Following synthesis, purification through chromatography ensures that only the desired product is obtained, which is crucial for biological testing .
Mechanism of Action

Process and Data

The mechanism of action for Dual Protein Degradation Targeting Chimeras involves several steps:

  1. Binding: The compound binds simultaneously to both the target proteins (Epidermal Growth Factor Receptor and Poly (ADP-ribose) Polymerase) and an E3 ubiquitin ligase.
  2. Ternary Complex Formation: This binding creates a ternary complex that brings the target proteins into proximity with the E3 ligase.
  3. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin moieties onto the target proteins, marking them for degradation.
  4. Proteasomal Degradation: The tagged proteins are recognized by the proteasome, leading to their degradation and subsequent removal from cellular processes .

This process allows for selective degradation of proteins involved in cancer cell survival, thereby inhibiting tumor growth.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Dual Protein Degradation Targeting Chimeras can vary depending on their specific structure but generally include:

  • Molecular Weight: Typically ranges from 400 to 800 Da, depending on ligand size.
  • Solubility: These compounds are designed to be soluble in aqueous environments to facilitate cellular uptake.
  • Stability: Stability in physiological conditions is crucial; thus, modifications may be made to enhance resistance against metabolic degradation.

Chemical properties include:

  • Lipophilicity: Optimized to ensure adequate cellular permeability while maintaining selectivity.
  • Reactivity: The presence of functional groups must be carefully controlled to prevent unwanted side reactions during synthesis or in biological systems .
Applications

Scientific Uses

Dual Protein Degradation Targeting Chimeras have significant potential applications in cancer therapy due to their ability to effectively degrade key oncoproteins involved in tumorigenesis. Some notable applications include:

Properties

Product Name

Dual PARP EGFR ligand for PROTAC

IUPAC Name

6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxo-3-prop-2-ynoxypropan-2-yl]hexanamide

Molecular Formula

C53H56ClF2N9O8

Molecular Weight

1020.5 g/mol

InChI

InChI=1S/C53H56ClF2N9O8/c1-3-25-72-32-45(61-48(66)14-6-5-11-26-73-47-30-39-43(31-46(47)71-2)58-33-59-50(39)60-35-17-19-42(56)40(54)29-35)52(69)57-20-10-4-7-15-49(67)64-21-23-65(24-22-64)53(70)38-27-34(16-18-41(38)55)28-44-36-12-8-9-13-37(36)51(68)63-62-44/h1,8-9,12-13,16-19,27,29-31,33,45H,4-7,10-11,14-15,20-26,28,32H2,2H3,(H,57,69)(H,61,66)(H,63,68)(H,58,59,60)

InChI Key

BNDSNLWRYZUWNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCCC(=O)NC(COCC#C)C(=O)NCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F

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